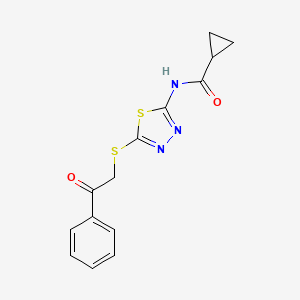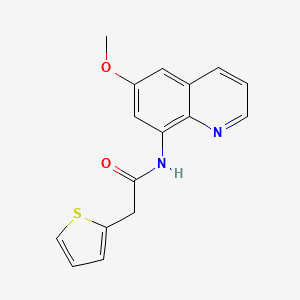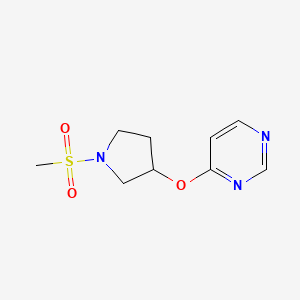
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as ECOB or compound 25. It is a member of the butynylamino-benzophenone family, which is characterized by the presence of a butynylamino group attached to a benzophenone core. ECOB has been synthesized using a variety of methods, and its potential applications in scientific research are vast.
作用机制
The mechanism of action of ECOB involves the inhibition of specific enzymes involved in cancer cell proliferation, including thymidylate synthase and dihydrofolate reductase. ECOB also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, ECOB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation.
Biochemical and Physiological Effects:
ECOB has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ECOB has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. ECOB has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
实验室实验的优点和局限性
ECOB has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, ECOB has been shown to have low toxicity and is generally well-tolerated in animal models. However, ECOB has limited solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of ECOB and its long-term safety profile.
未来方向
There are several potential future directions for research on ECOB. One area of interest is the development of ECOB analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ECOB and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, studies are needed to determine the optimal dosage and administration of ECOB for therapeutic use.
合成方法
ECOB can be synthesized using a variety of methods, including the reaction of 4-bromo-2-carbamoylphenol with propargylamine, followed by the reaction of the resulting intermediate with ethyl 4-chloroacetoacetate. Another method involves the reaction of 4-iodo-2-carbamoylphenol with propargylamine, followed by the reaction of the resulting intermediate with ethyl 4-chloroacetoacetate. Both methods result in the formation of ECOB as a yellow solid.
科学研究应用
ECOB has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that ECOB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, ECOB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 4-[4-(2-carbamoylphenoxy)but-2-ynylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-16(21)10-9-15(20)19-11-5-6-12-24-14-8-4-3-7-13(14)17(18)22/h3-4,7-8H,2,9-12H2,1H3,(H2,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGPJCBPXHYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)




![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)


![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)

![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)